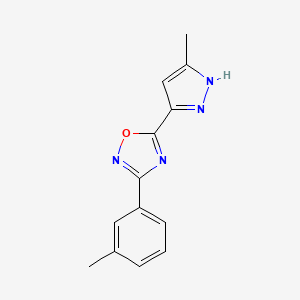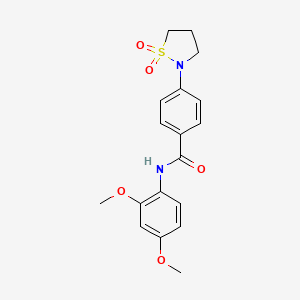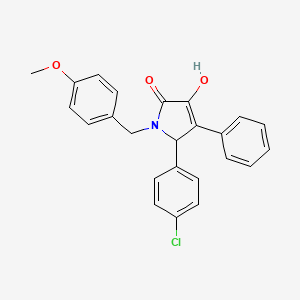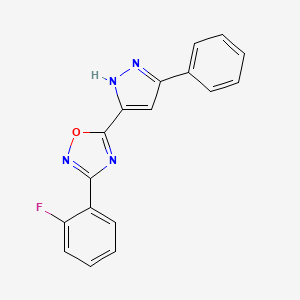
5-(3-methyl-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrazole and oxadiazole moieties imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a suitable precursor, such as an amidoxime, with a carboxylic acid derivative.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may be used in the formulation of agrochemicals, such as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may disrupt the cell membrane or inhibit essential enzymes in microorganisms, leading to cell death.
Enzyme Inhibition: It can bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Drug Action: In medicinal applications, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
5-(3-methyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring.
5-(1H-pyrazol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole: Similar structure but lacks the methyl group on the pyrazole ring.
3-(3-methylphenyl)-1,2,4-oxadiazole: Contains only the oxadiazole ring with a methylphenyl group.
Uniqueness: The presence of both the pyrazole and oxadiazole rings, along with the specific substitution pattern, imparts unique chemical and physical properties to 5-(3-methyl-1H-pyrazol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. This makes it distinct from other similar compounds and valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H12N4O |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H12N4O/c1-8-4-3-5-10(6-8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
RHJUJMPTXGAZPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NNC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-(3-methoxybenzyl)acetamide](/img/structure/B14974323.png)



![2-(3,4-Dimethylphenyl)-4-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B14974351.png)
![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14974354.png)

![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B14974370.png)
![3-((4-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B14974384.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14974392.png)

![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14974410.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B14974421.png)
![3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14974430.png)
